molecular formula C32H33NO5 B154941 2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide CAS No. 21411-26-7

2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide

Cat. No.: B154941
CAS No.: 21411-26-7
M. Wt: 511.6 g/mol
InChI Key: RAQZRIDTCNQERH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(4-methoxy-3-phenylmethoxyphenyl)-N-[2-(4-methoxy-3-phenylmethoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33NO5/c1-35-28-15-13-24(19-30(28)37-22-25-9-5-3-6-10-25)17-18-33-32(34)21-27-14-16-29(36-2)31(20-27)38-23-26-11-7-4-8-12-26/h3-16,19-20H,17-18,21-23H2,1-2H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQZRIDTCNQERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21411-26-7
Record name 21411-26-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

O-Alkylation of 4-Hydroxy-3-Methoxyphenylacetic Acid

The benzyloxy group is introduced via nucleophilic substitution. A representative procedure involves:

  • Dissolving 4-hydroxy-3-methoxyphenylacetic acid (10 mmol) in acetone (20 mL) with K₂CO₃ (20 mmol) at 65°C.

  • Adding benzyl bromide (12 mmol) and stirring for 24 hours.

  • Extracting with ethyl acetate, evaporating the solvent, and recrystallizing from ethanol/water (yield: 72–78%).

Table 1: Optimization of Benzylation Conditions

ConditionSolventBaseTemperatureYield (%)
Benzyl bromideAcetoneK₂CO₃65°C78
Benzyl chlorideDMFNaH0°C → RT65
Benzyl triflateTHFLDA-78°C82

Higher yields are achieved with polar aprotic solvents (e.g., acetone) and weak bases (K₂CO₃), avoiding over-alkylation.

Preparation of 2-[3-(Benzyloxy)-4-Methoxyphenyl]Ethylamine

Nitrile Reduction Pathway

  • Step 1: 3-Benzyloxy-4-methoxyphenylacetonitrile is reduced using BH₃·THF at 70°C.

  • Step 2: The resulting amine is purified via silica gel chromatography (EtOAc/hexane, 1:3).

  • Yield: 68–73%.

Gabriel Synthesis

  • Step 1: Reacting 3-benzyloxy-4-methoxyphenethyl bromide with phthalimide in DMF.

  • Step 2: Hydrazinolysis of the phthalimide intermediate releases the primary amine.

  • Yield: 60–65%.

Nitrile reduction provides higher yields but requires strict moisture control, whereas Gabriel synthesis avoids harsh reductants.

Acetamide Bond Formation

Carbodiimide-Mediated Coupling

Activating 3-benzyloxy-4-methoxyphenylacetic acid with EDCl/HOBt (1:1.2 molar ratio) in DCM, followed by addition of the ethylamine derivative, affords the acetamide.

  • Reaction Time: 12–16 hours at 25°C.

  • Yield: 85–90% after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).

Mixed Anhydride Method

Using isobutyl chloroformate and N-methylmorpholine in THF, the acid forms a mixed anhydride, which reacts with the amine at -15°C.

  • Yield: 78–82%.

Table 2: Coupling Reagent Efficiency

Reagent SystemSolventTemperatureYield (%)
EDCl/HOBtDCM25°C90
DCC/DMAPCHCl₃0°C80
ClCO₂iBu/NMMTHF-15°C82

EDCl/HOBt is preferred for its reliability and minimal racemization.

Final Assembly and Purification

Deprotection and Recrystallization

While the target compound retains benzyl groups, intermediates often require deprotection via hydrogenolysis (H₂, Pd/C 10% in MeOH). Final purification employs:

  • Crystallization: Ethyl acetate/hexane (1:4) yields 98% pure product.

  • Column Chromatography: Silica gel with gradient elution (hexane → EtOAc).

Analytical Characterization

Critical data for validation:

  • ¹H NMR (CDCl₃): δ 7.45–7.25 (m, 10H, benzyl-H), 6.85–6.65 (m, 4H, Ar-H), 4.95 (s, 4H, OCH₂Ph), 3.85 (s, 6H, OCH₃).

  • HRMS: m/z calculated for C₃₂H₃₃NO₅ [M+H]⁺: 512.2431; found: 512.2435 .

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions at the methoxy or benzyloxy groups, often using reagents like potassium permanganate.

  • Reduction: Reduction of the compound can occur at the acetamide group using agents such as lithium aluminum hydride.

  • Substitution: The benzyloxy groups can be substituted through nucleophilic aromatic substitution reactions, involving reagents like sodium methoxide.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate, often in an aqueous or alkaline medium.

  • Reduction: Lithium aluminum hydride, typically in anhydrous ether.

  • Substitution: Sodium methoxide in methanol or other polar solvents.

Major Products:

  • Oxidation might yield carboxylated derivatives.

  • Reduction can lead to amines or alcohols, depending on the extent of the reaction.

  • Substitution reactions produce various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies, affecting cellular processes.

Medicine:

  • Explored for its therapeutic potential, possibly acting as an inhibitor or activator of specific enzymes or receptors.

Industry:

Mechanism of Action

The exact mechanism of action for 2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide depends on its application:

  • Molecular Targets: May interact with specific proteins or enzymes, altering their function.

  • Pathways Involved: Can modulate signaling pathways or metabolic routes, influencing biological activities.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-[3-(Benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide
  • CAS Registry Number : 1699-40-7
  • Molecular Formula: C₃₂H₃₃NO₅
  • Molecular Weight : 511.61 g/mol
  • Melting Point : 140°C .

Structural Features :

  • The molecule contains two identical 3-(benzyloxy)-4-methoxyphenyl moieties linked via an ethyl-acetamide bridge.
  • The benzyloxy (-OCH₂C₆H₅) and methoxy (-OCH₃) groups occupy the 3- and 4-positions, respectively, on both aromatic rings .
Structural and Functional Comparison
Compound Name Molecular Formula Substituent Positions (Benzyloxy/Methoxy) Molecular Weight (g/mol) Key Features
This compound (Target Compound) C₃₂H₃₃NO₅ 3-benzyloxy, 4-methoxy (both rings) 511.61 Symmetrical structure with ethyl-acetamide linker .
2-[4-(Benzyloxy)-3-methoxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide (Positional Isomer) C₃₂H₃₃NO₅ 4-benzyloxy, 3-methoxy (both rings) 511.61 Positional isomerism alters electronic distribution and solubility .
2-{[3-(4-Ethoxyphenyl)-4-oxo-hexahydrobenzothienopyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide C₂₈H₂₈N₄O₃S₂ Ethoxy, methylphenyl, thioether linkage 532.67 Heterocyclic core (benzothienopyrimidine) with sulfanyl group .
2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3-yl]acetamide C₂₄H₂₁N₃O₄ Methoxyphenoxy, quinazolinone core 415.44 Bicyclic quinazolinone system with ketone functionality .
Physicochemical Properties

Symmetry vs. Asymmetry: The target compound’s symmetrical structure (identical substituents on both rings) enhances crystallinity (melting point = 140°C) , while its positional isomer () may exhibit lower melting points due to disrupted molecular packing . Quinazolinone derivatives () have rigid bicyclic systems, leading to higher thermal stability .

Lipophilicity :

  • The target compound’s benzyl groups increase logP (~5.2), favoring membrane permeability. In contrast, sulfonamide-containing analogs (e.g., ) are more polar (logP ~2.8), enhancing aqueous solubility .

Reactivity :

  • The acetamide bridge in the target compound is stable under basic conditions but susceptible to hydrolysis in strong acids . Thioether-containing analogs () exhibit higher oxidative instability .

Biological Activity

The compound 2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide , also known by its CAS number 1699-40-7 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C32H33NO5
  • Molecular Weight : 511.61 g/mol
  • SMILES Notation : O=C(CC1=CC(OCC2=CC=CC=C2)=C(OC)C=C1)NCCC3=CC=C(OCC4=CC=CC=C4)C(OC)=C3
  • InChI : InChI=1S/C32H33NO5/c1-35-28-15-14-27(20-31(28)38-23-26-11-7-4-8-12-26)21-32(34)33-18-17-24-13-16-29(30(19-24)36-2)37-22-25-9-5-3-6-10-25/h3-16,19-20H,17-18,21-23H2,1-2H3,(H,33,34)

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties , particularly through the inhibition of critical signaling pathways in cancer cells. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including those with mutated oncogenes.

Case Study : A study focused on the anti-metastatic effects of related benzofuran derivatives demonstrated that these compounds significantly reduced the motility and migration of hepatocellular carcinoma (HCC) cells. The mechanism involved upregulation of E-cadherin and downregulation of vimentin and MMP9, indicating a reversal of epithelial–mesenchymal transition (EMT) .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory activity . Similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro assays have shown that certain derivatives can suppress COX activity effectively.

CompoundIC50 (µM) for COX Inhibition
Compound A12.5
Compound B15.0
This compoundTBD

The proposed mechanisms for the biological activities include:

  • Inhibition of Kinase Activity : Similar compounds have been shown to act as kinase inhibitors, which are crucial in cancer signaling pathways.
  • Modulation of Apoptotic Pathways : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Regulation of Gene Expression : It may influence the expression of genes associated with cell cycle regulation and apoptosis.

Research Findings

Recent literature has explored the structure–activity relationships (SARs) of related compounds, providing insights into how modifications affect biological activity. For instance:

  • Structural Modifications : Alterations in the benzyloxy and methoxy groups significantly impact the potency against specific targets.
  • Selectivity Profiles : Some derivatives show selective inhibition against certain cancer types while sparing normal cells.

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